molecular formula C9H12N2S B12989625 N-(Pyridin-4-ylmethyl)thietan-3-amine

N-(Pyridin-4-ylmethyl)thietan-3-amine

Cat. No.: B12989625
M. Wt: 180.27 g/mol
InChI Key: DQCCIKRZEXYWLT-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethyl)thietan-3-amine is a heterocyclic amine featuring a thietane ring (a four-membered sulfur-containing ring) substituted at the 3-position with an amine group, which is further modified by a pyridin-4-ylmethyl substituent. This structure combines the rigidity of the thietane ring with the aromatic and hydrogen-bonding capabilities of the pyridine moiety.

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)thietan-3-amine

InChI

InChI=1S/C9H12N2S/c1-3-10-4-2-8(1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2

InChI Key

DQCCIKRZEXYWLT-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Starting Materials

Compound Role Typical Source/Preparation
Pyridin-4-ylmethyl chloride Electrophile Prepared by chloromethylation of pyridine or commercially available
Thietan-3-amine Nucleophile Commercially available or synthesized via ring closure of appropriate precursors
Sodium hydroxide (NaOH) Base Commercially available
Organic solvent (e.g., toluene) Reaction medium Anhydrous grade preferred

Reaction Conditions

  • Solvent: Toluene or other aprotic organic solvents.
  • Temperature: Elevated temperatures, typically reflux conditions (~110°C for toluene).
  • Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation of sulfur.
  • Reaction Time: Several hours (commonly 6–12 hours) to ensure complete conversion.
  • Base: Sodium hydroxide or other strong bases to neutralize HCl formed.

Synthetic Procedure

  • Setup: In a dry reaction vessel under inert atmosphere, dissolve thietan-3-amine in toluene.
  • Addition: Add sodium hydroxide to the solution to maintain basic conditions.
  • Electrophile Addition: Slowly add pyridin-4-ylmethyl chloride dropwise to the stirred mixture.
  • Reflux: Heat the reaction mixture to reflux and stir for 6–12 hours.
  • Workup: Cool the reaction mixture, separate the organic layer, wash with water to remove inorganic salts.
  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Final Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Reaction Mechanism Insights

  • The nucleophilic amine group on thietan-3-amine attacks the electrophilic carbon of the pyridin-4-ylmethyl chloride.
  • The chloride ion is displaced, forming the N-(pyridin-4-ylmethyl)thietan-3-amine.
  • The base neutralizes the released HCl, preventing protonation of the amine and driving the reaction forward.

Research Findings and Optimization

  • Base Selection: Sodium hydroxide is effective; however, organic bases like triethylamine can also be used to improve solubility and reaction rates.
  • Solvent Effects: Toluene is preferred for its high boiling point and inertness; polar aprotic solvents like acetonitrile or dichloromethane may be used but can affect yield.
  • Temperature: Elevated temperatures increase reaction rate but must be controlled to avoid decomposition of the thietan ring.
  • Purification: Silica gel chromatography is effective for isolating pure product, with elution using mixtures of ethyl acetate and hexane.

Data Table: Typical Reaction Parameters and Outcomes

Parameter Condition/Value Effect on Reaction
Pyridin-4-ylmethyl chloride 1.0 equiv Limiting reagent
Thietan-3-amine 1.1–1.2 equiv Slight excess to drive reaction
Base NaOH, 1.5 equiv Neutralizes HCl, improves yield
Solvent Toluene High boiling point, inert
Temperature 110°C (reflux) Optimal for reaction rate
Reaction time 8 hours Ensures complete conversion
Yield 70–85% Dependent on purity and conditions
Purification method Silica gel chromatography High purity product

Additional Notes

  • The thietan ring is sensitive to harsh acidic or oxidative conditions; thus, reaction conditions are optimized to be mild and basic.
  • The presence of the pyridine nitrogen can coordinate with metals or participate in hydrogen bonding, which may influence the compound's reactivity and biological activity.
  • Alternative synthetic routes may involve protection/deprotection strategies if other functional groups are present.

Chemical Reactions Analysis

Types of Reactions: N-(Pyridin-4-ylmethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or thietan-3-amine moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reactions are conducted in organic solvents like dichloromethane or acetonitrile under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted pyridine or thietan-3-amine derivatives.

Scientific Research Applications

N-(Pyridin-4-ylmethyl)thietan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Research is ongoing to determine its efficacy and safety in clinical settings.

    Industry: Utilized in the development of new materials and catalysts. Its chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(Pyridin-4-ylmethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between N-(Pyridin-4-ylmethyl)thietan-3-amine and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key Features
This compound Thietan-3-amine Pyridin-4-ylmethyl group on amine C₉H₁₂N₂S 180.27 (calculated) Combines thietane rigidity with pyridine aromaticity
Motesanib Pyridine carboxamide (Pyridin-4-ylmethyl)amino group, indole moiety C₂₂H₂₃N₅O 373.50 Antiangiogenic agent; phosphate salt form enhances solubility
N-(4-Fluorobutyl)thietan-3-amine Thietan-3-amine 4-Fluorobutyl group on amine C₇H₁₄FNS 163.26 Fluorine enhances lipophilicity and metabolic stability
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole-pyridine hybrid Cyclopropyl and methyl groups C₁₃H₁₆N₄ 228.30 Low synthetic yield (17.9%); pyridine at 3-position
N-(3-Methylbutyl)thietan-3-amine Thietan-3-amine Branched 3-methylbutyl group C₈H₁₇NS 159.29 High purity (≥95%); lab-scale applications

Physicochemical Properties

  • Lipophilicity : The pyridin-4-ylmethyl group in the target compound may reduce logP compared to alkyl-substituted analogs (e.g., N-(4-fluorobutyl)thietan-3-amine), but aromatic interactions could improve target binding.
  • Solubility : Motesanib’s phosphate salt demonstrates the importance of salt formation in enhancing aqueous solubility for therapeutic applications .
  • Thermal Stability : Melting points vary significantly; N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C, while branched alkyl derivatives (e.g., N-(3-methylbutyl)thietan-3-amine) may exhibit lower melting points due to reduced crystallinity .

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